What is the chemical structure of 1-epi-Regadenoson ethyl ester?
What is the chemical structure of 1-epi-Regadenoson ethyl ester?
An In-depth Technical Guide to 1-epi-Regadenoson Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-epi-Regadenoson ethyl ester, an intermediate and impurity in the synthesis of Regadenoson-related compounds. Regadenoson is a potent and selective A2A adenosine (B11128) receptor agonist used as a pharmacological stress agent in myocardial perfusion imaging.[1] Understanding the chemical properties and synthesis of its related impurities is crucial for drug development and quality control.
Chemical Structure and Properties
1-epi-Regadenoson ethyl ester is a stereoisomer of the corresponding ethyl ester of Regadenoson. The prefix "1-epi" refers to the epimerization at the 1' position of the ribofuranose sugar moiety. The systematic IUPAC name for this compound is ethyl 1-(6-amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate.[2][3]
The core structure consists of an adenine (B156593) base linked to a ribofuranose sugar, which is further substituted at the 2-position of the purine (B94841) ring with a 1H-pyrazole-4-carboxylic acid ethyl ester group.
Core molecular components of 1-epi-Regadenoson ethyl ester.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₉N₇O₆ |
| Molecular Weight | 405.37 g/mol [1][4] |
| IUPAC Name | ethyl 1-(6-amino-9-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)-1H-pyrazole-4-carboxylate[2][3] |
| CAS Number | 313348-16-2[2][4][5] |
| Synonyms | 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester, CVT 3127[4] |
Synthesis and Experimental Protocols
1-epi-Regadenoson ethyl ester is primarily formed as a process-related impurity during the synthesis of Regadenoson or its analogues.[6][7] The synthesis of such compounds typically involves the coupling of a protected ribofuranose derivative with a purine base, followed by further functionalization. The formation of the 1-epi isomer can occur due to a lack of complete stereocontrol during the glycosylation step or subsequent processing.
A plausible synthetic pathway involves the reaction of 2-chloroadenosine (B27285) with ethyl pyrazole-4-carboxylate under conditions that can lead to the formation of the desired product and its epimer. The control of these impurities is a critical aspect of the manufacturing process.[8]
A generalized workflow for the synthesis and isolation of 1-epi-Regadenoson ethyl ester.
Biological Context: Regadenoson and A2A Receptor Signaling
As 1-epi-Regadenoson ethyl ester is an intermediate, its biological activity has not been extensively characterized. The relevant biological context is the mechanism of action of Regadenoson, a selective agonist for the adenosine A2A receptor.[1]
Activation of the A2A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasodilation.[9] This is the basis for its use in cardiac stress testing. The key steps in this pathway are:
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Receptor Binding: Regadenoson binds to the A2A adenosine receptor on vascular smooth muscle cells.
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G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs), causing the exchange of GDP for GTP on the α-subunit.
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Adenylyl Cyclase Activation: The activated Gs-α subunit stimulates adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.
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Cellular Response: PKA phosphorylates downstream targets, leading to a decrease in intracellular calcium and resulting in smooth muscle relaxation and vasodilation.[9][10][11]
Some studies also suggest that A2A receptor agonism can modulate the MAPK/ERK pathway.[12]
The signaling pathway of the A2A adenosine receptor activated by Regadenoson.
Quantitative Data for Regadenoson
While specific quantitative data for the 1-epi ethyl ester intermediate is not available, the data for the parent compound, Regadenoson, is well-documented and provides a benchmark for A2A receptor agonists.
| Parameter | Species | Value | Description |
| Ki (A2A Receptor) | Rat | 1200 nM[11] | Dissociation constant at the A2A receptor. |
| Potency | Human | 100x vs. Adenosine[11] | Relative potency at the A2A receptor. |
Conclusion
1-epi-Regadenoson ethyl ester is a chemically defined process-related impurity in the synthesis of Regadenoson analogs. While it may not have direct therapeutic applications, its identification, synthesis, and characterization are essential for ensuring the purity and safety of the final active pharmaceutical ingredient. The biological activity of its parent compound, Regadenoson, is mediated through the well-understood A2A adenosine receptor signaling pathway, which is a key target in cardiovascular diagnostics. This guide provides foundational information for researchers and professionals working on the development and quality control of A2A receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. 1-(6-Amino-9-b-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic AcidEthyl Ester | 313348-16-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. clinivex.com [clinivex.com]
- 6. veeprho.com [veeprho.com]
- 7. Regadenoson Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Secure Verification [machinery.mas.bg.ac.rs]
- 9. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Adenosine A2A Receptor Activation Enhances Blood–Tumor Barrier Permeability in a Rodent Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
